
Chloro(triethyl)phosphanium;gold(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula (C2H5)3PAuCl. This compound is a gold(I) complex where gold is coordinated to a triethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used as a reagent in various chemical reactions and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(triethyl)phosphanium;gold(1+) can be synthesized through the reaction of gold(I) chloride with triethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
AuCl+(C2H5)3P→(C2H5)3PAuCl
Industrial Production Methods
In an industrial setting, the production of Chloro(triethyl)phosphanium;gold(1+) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(triethyl)phosphanium;gold(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or halides. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as chlorine or bromine can be used to oxidize the gold(I) center.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce the gold(I) center to metallic gold.
Major Products Formed
Substitution Reactions: The major products are new gold(I) complexes with different ligands.
Oxidation Reactions: The major product is gold(III) complexes.
Reduction Reactions: The major product is metallic gold.
Applications De Recherche Scientifique
Chloro(triethyl)phosphanium;gold(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclization and isomerization reactions.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in cancer therapy.
Mécanisme D'action
The mechanism of action of Chloro(triethyl)phosphanium;gold(1+) involves its ability to coordinate with various ligands and participate in catalytic cycles. The gold(I) center can activate substrates by coordinating to them, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine as the ligand instead of triethylphosphine.
Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide as the ligand.
Chloro(trimethylphosphine)gold(I): This compound has trimethylphosphine as the ligand
Uniqueness
Chloro(triethyl)phosphanium;gold(1+) is unique due to its specific ligand, triethylphosphine, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in research and industrial applications .
Propriétés
Formule moléculaire |
C6H15AuClP+2 |
|---|---|
Poids moléculaire |
350.58 g/mol |
Nom IUPAC |
chloro(triethyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1 |
Clé InChI |
OGQFCVFWRBMPLB-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](CC)(CC)Cl.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


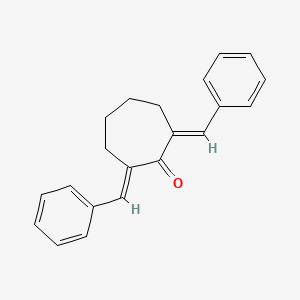

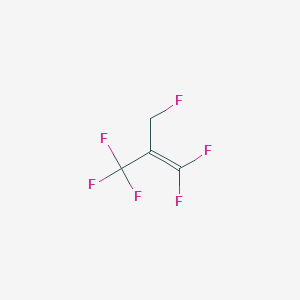
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
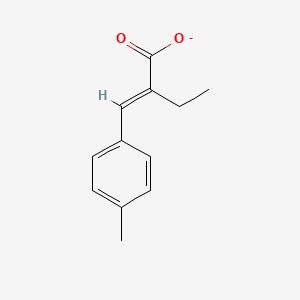
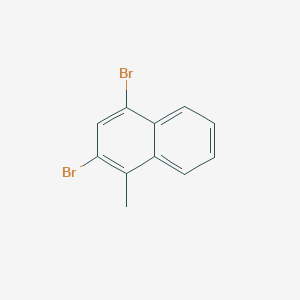
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
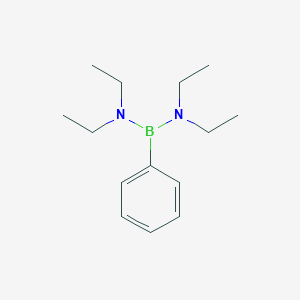
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)


